Chlorodifluoroacetyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

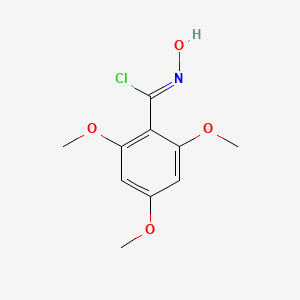

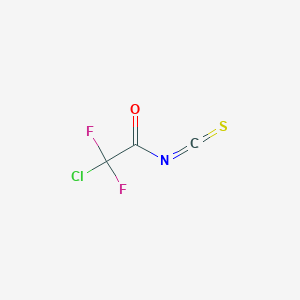

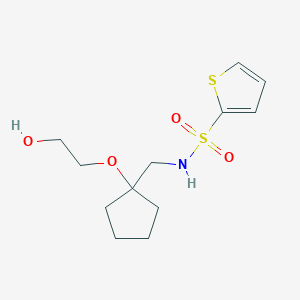

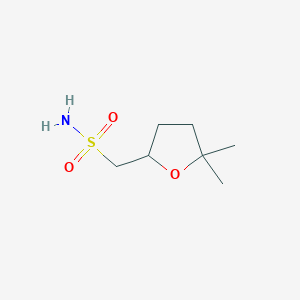

Chlorodifluoroacetyl isothiocyanate (ClF2CC(O)NCS) is a colorless compound that was synthesized by the reaction of ClF2CC(O)Cl with an excess of AgNCS .

Synthesis Analysis

The synthesis of Chlorodifluoroacetyl isothiocyanate involves the reaction of ClF2CC(O)Cl with an excess of AgNCS . This reaction results in a colorless product .Molecular Structure Analysis

The conformational properties of Chlorodifluoroacetyl isothiocyanate have been analyzed by joint application of vibrational spectroscopy, GED, and quantum chemical calculations . Two conformers were detected in the gas and liquid phases, in which the C-Cl bond adopts a gauche orientation with respect to the C=O group .Chemical Reactions Analysis

Photolysis of Chlorodifluoroacetyl isothiocyanate using an ArF excimer laser (193 nm) mainly yields ClF2CNCS, CO, and ClC(O)CF2NCS .Physical And Chemical Properties Analysis

Chlorodifluoroacetyl isothiocyanate melts at -85 degrees C, and its vapor pressure follows the equation ln p = -4471.1 (1/T) + 11.35 (p [atm], T [K]) in the range -38 to 22 degrees C .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Isothiocyanate Formation

Chlorodifluoroacetyl isothiocyanate serves as a valuable precursor in synthetic chemistry. It participates in reactions that lead to the formation of isothiocyanates. These compounds exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Researchers have explored different synthetic methods for preparing isothiocyanates, and Chlorodifluoroacetyl isothiocyanate plays a crucial role in this context.

Difluoromethylation Reactions

Chlorodifluoroacetyl isothiocyanate can be used as a difluoromethylating agent. For instance, it has been employed in the difluoromethylation of 2-hydroxychalcones, leading to the formation of aryl difluoromethyl ethers. These reactions occur under facile conditions and yield products with diverse structures. Notably, the synthesis of 2,2-difluoro-2H-benzofuran derivatives has also been achieved using this compound .

Medicinal Chemistry and Drug Development

Acyl cyanides, including Chlorodifluoroacetyl isothiocyanate, have broad applications in preparative chemistry. Researchers explore their potential as building blocks for drug molecules. The unique combination of chlorine, fluorine, and isothiocyanate functional groups makes this compound an intriguing candidate for drug design. Its reactivity and stability are crucial factors in drug development .

Structural and Spectroscopic Studies

Scientists have characterized Chlorodifluoroacetyl isothiocyanate using various techniques, including IR (gas phase and Ar matrix), Raman spectroscopy (liquid), (19)F and (13)C NMR, photoelectron spectroscopy (PES), and gas electron diffraction (GED). The compound exists in two conformers, with different orientations of the C-Cl bond relative to the C═O group. These studies provide insights into its molecular properties and behavior .

Preparation of Novel Derivatives

Researchers have explored the reactivity of Chlorodifluoroacetyl isothiocyanate to synthesize novel derivatives. By modifying the reaction conditions and starting materials, they can access a wide range of products. The ability to introduce both chlorine and fluorine atoms into organic frameworks opens up exciting possibilities for designing new compounds with tailored properties .

Chemical Biology and Functional Group Transformations

Chlorodifluoroacetyl isothiocyanate contributes to the toolbox of functional group transformations. Its unique combination of halogens and isothiocyanate functionality allows chemists to create diverse molecular architectures. These transformations are essential for designing bioactive compounds, fluorescent probes, and other functional materials .

Wirkmechanismus

Target of Action

Chlorodifluoroacetyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and their modulation can lead to significant changes in cellular function.

Mode of Action

The biological activities of ITCs may be primarily mediated through the reaction of the electrophilic central C of –N= C= S with cellular nucleophilic targets . This interaction can lead to changes in the function of the target proteins, potentially leading to effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .

Biochemical Pathways

ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetics of ITCs involve their metabolism through the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process can impact the bioavailability of ITCs, influencing their therapeutic potential.

Result of Action

The molecular and cellular effects of ITCs action include the induction of acute cellular stress, which may be the initiating event for effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest . These effects can contribute to the anti-cancer and chemopreventive properties of ITCs.

Action Environment

The action of ITCs can be influenced by various environmental factors. For instance, the stability of ITCs can depend on the polarity of different solvents . Additionally, factors such as pH and the presence of certain cofactors can influence the formation and action of ITCs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoroacetyl isothiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF2NOS/c4-3(5,6)2(8)7-1-9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFKEBPJSQCJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(F)(F)Cl)=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodifluoroacetyl isothiocyanate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)

![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)